3-benzylcyclobutan-1-amine hydrochloride CAS 1464091-61-9 properties
3-benzylcyclobutan-1-amine hydrochloride CAS 1464091-61-9 properties
An In-depth Technical Guide to 3-benzylcyclobutan-1-amine hydrochloride (CAS 1464091-61-9): A Scaffolding Perspective for Drug Discovery
For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds is a critical starting point for innovation. 3-benzylcyclobutan-1-amine hydrochloride represents a structurally intriguing, albeit sparsely documented, chemical entity. Its composition, featuring a rigid cyclobutane core, a flexible benzyl group, and a primary amine, positions it as a valuable building block in medicinal chemistry. The cyclobutane ring offers a three-dimensional geometry that can explore vector space not accessible to more common flat aromatic rings, while the benzylamine motif is a well-established pharmacophore present in numerous approved therapeutic agents[1][2].
This guide provides a comprehensive analysis of 3-benzylcyclobutan-1-amine hydrochloride, framing its technical profile within the context of modern drug discovery. While extensive experimental data on this specific molecule is not publicly available, we will synthesize known information with established principles of chemical synthesis, characterization, and safety to provide a senior scientist's perspective on its potential and handling.
Molecular Profile and Physicochemical Characteristics
The fundamental identity of a compound is established by its structure and physical properties. For CAS 1464091-61-9, the available data is primarily computational, offering a theoretical baseline for experimental work.
Table 1: Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1464091-61-9 | [3] |
| Molecular Formula | C₁₁H₁₆ClN | [3] |
| Molecular Weight | 197.70 g/mol | [3] |
| IUPAC Name | 3-benzylcyclobutan-1-amine;hydrochloride | [3] |
| SMILES | C1C(CC1N)CC2=CC=CC=C2.Cl | [3] |
| InChIKey | DTRPKFKMRNDMIX-UHFFFAOYSA-N | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
Note: Experimental properties such as melting point, boiling point, and aqueous solubility are not currently reported in publicly accessible literature and would require experimental determination for a complete profile. A purity of ≥95% is noted by some commercial suppliers[4].
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of a novel or sparsely characterized compound is paramount. This is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are unavailable, a predictive analysis based on its structure provides a framework for what a researcher should expect.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural confirmation in organic chemistry.
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¹H NMR Spectroscopy: The proton NMR would be expected to show distinct signals for the aromatic protons of the benzyl group (typically between 7.0-7.5 ppm), the benzylic methylene protons (CH₂), and the aliphatic protons of the cyclobutane ring. The protons on the carbon adjacent to the amine group would be deshielded and appear further downfield than other ring protons. The amine protons themselves often present as a broad singlet, and their chemical shift can be highly variable depending on solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR would confirm the presence of 11 unique carbon environments. One would anticipate signals in the aromatic region (~125-140 ppm), a signal for the benzylic carbon, and several signals in the aliphatic region for the cyclobutane ring carbons. The carbon atom bonded to the nitrogen would be shifted downfield relative to the other sp³ carbons due to the electronegativity of the nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For 3-benzylcyclobutan-1-amine hydrochloride, the key expected absorptions would include:
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N-H stretching: A broad band in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt (R-NH₃⁺).
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C-H stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
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C=C stretching: Aromatic ring stretches typically appearing in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for confirmation of the molecular weight. For this compound, one would analyze the free base (C₁₁H₁₅N), which has a monoisotopic mass of 161.12 u. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition to within a few parts per million.
Caption: Standard workflow for spectroscopic characterization.
Synthetic Strategy: A Mechanistic Perspective
A logical and robust approach would likely involve a reductive amination of a 3-benzylcyclobutan-1-one precursor. This strategy is widely used in pharmaceutical chemistry due to its reliability and the commercial availability of a wide range of amine sources.
Proposed Experimental Protocol (Hypothetical)
Objective: To synthesize 3-benzylcyclobutan-1-amine from 3-benzylcyclobutan-1-one.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes a rationale tied to established chemical principles, and checkpoints (e.g., TLC, NMR) are included to validate the outcome before proceeding.
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Reaction Setup:
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To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-benzylcyclobutan-1-one (1.0 eq) and a suitable solvent such as methanol or dichloromethane.
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Causality: An inert atmosphere prevents unwanted side reactions with atmospheric oxygen or moisture. Methanol is a good choice as it effectively dissolves both the ketone and the amine source.
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Imine Formation:
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Add ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq) to the solution. Stir at room temperature.
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Causality: Ammonium chloride serves as the ammonia source for the formation of the intermediate imine. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct. Its reactivity is attenuated at neutral or slightly acidic pH, making it ideal for one-pot reductive aminations.
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Monitoring and Workup:
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
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Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.
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Causality: The basic workup neutralizes the reaction mixture and ensures the product is in its free-base form, which is more soluble in organic solvents for efficient extraction.
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Purification and Salt Formation:
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude amine via column chromatography on silica gel.
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Dissolve the purified free-base amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise to precipitate the hydrochloride salt.
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Filter and dry the resulting solid to yield 3-benzylcyclobutan-1-amine hydrochloride.
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Causality: Salt formation is a common final step for amine-containing drug candidates as it often improves crystallinity, stability, and aqueous solubility compared to the free base.
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Caption: A plausible synthetic workflow for the target compound.
Potential Applications in Medicinal Chemistry
The structural motifs within 3-benzylcyclobutan-1-amine hydrochloride suggest its utility as a scaffold in programs targeting various diseases. Both benzylamine and cyclobutane structures are considered "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active compounds[1][2][7].
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As a Bioisostere: The substituted cyclobutane ring can act as a rigid, three-dimensional bioisostere for other groups, such as a tert-butyl group or a phenyl ring. This allows medicinal chemists to fine-tune properties like metabolic stability and solubility while maintaining or improving binding affinity to a biological target.
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Neurological and Psychiatric Disorders: The benzylamine core is found in many centrally active agents. The rigid cyclobutane could confer selectivity for specific receptor subtypes.
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Antiproliferative Agents: Many small molecules that interact with DNA or key cellular kinases incorporate amine functionalities for hydrogen bonding and salt-bridge interactions within protein binding pockets[8]. The amine on this scaffold provides a convenient handle for further derivatization to explore such interactions.
Caption: Logical flow from a chemical scaffold to lead optimization.
Safety and Handling Protocols
As a research chemical with incomplete toxicological data, 3-benzylcyclobutan-1-amine hydrochloride must be handled with the assumption that it is hazardous. The available GHS classifications indicate it is an irritant[3].
Table 2: GHS Hazard Identification
| Hazard Code | Description | Classification |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Standard Operating Procedure for Safe Handling
This protocol is designed for handling gram-scale quantities of amine hydrochloride powders in a laboratory setting.
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Risk Assessment and Preparation:
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Personal Protective Equipment (PPE):
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Wear a properly fitted lab coat, closed-toe shoes, and long pants.
-
Use chemical splash goggles for eye protection.
-
Wear nitrile gloves suitable for handling chemical powders. Change gloves immediately if contamination is suspected[10].
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Weighing and Transfer:
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Conduct all manipulations that may generate dust, such as weighing and transferring, inside the chemical fume hood to prevent inhalation[11].
-
Use a spatula to carefully transfer the powder. Avoid pouring, which can create airborne dust.
-
If adding to a solvent, add the solid to the liquid to minimize splashing.
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-
Storage:
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Store the compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[9].
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Waste Disposal:
-
Dispose of contaminated materials (gloves, weigh boats, etc.) and excess chemical waste in a designated hazardous waste container according to institutional and local regulations.
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-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[11].
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Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
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Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
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Conclusion
3-benzylcyclobutan-1-amine hydrochloride (CAS 1464091-61-9) stands out as a high-potential building block for medicinal chemistry and drug discovery. Its structural features—a rigid, 3D cyclobutane core combined with the pharmacologically relevant benzylamine motif—make it an attractive starting point for generating novel chemical entities. While a comprehensive experimental dataset for this specific molecule is yet to be published, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established scientific principles. For researchers in drug development, the value of this compound lies not in what is exhaustively known, but in the potential it holds for the exploration of new chemical space and the development of future therapeutics.
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